molecular formula C24H35NO7S B6289903 Sulfo-succinimidyl arachidic acid CAS No. 2098501-94-9

Sulfo-succinimidyl arachidic acid

Cat. No. B6289903
CAS RN: 2098501-94-9
M. Wt: 481.6 g/mol
InChI Key: SXCZUXHPKJRLNX-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-succinimidyl arachidic acid is a compound with a molecular weight of 481.61 . Its IUPAC name is 1-[(5Z,8Z,11Z,14Z)-5,8,11,14-icosatetraenoyloxy]-2,5-dioxo-3-pyrrolidinesulfonic acid .


Synthesis Analysis

The synthesis of arachidonic acid, a related compound, was reported in 1961 . The positions of the four double bonds were defined at 5,8,11,14 of the 20-carbon chain .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6-,10-9-,13-12-,16-15- .


Physical And Chemical Properties Analysis

This compound is a white powder . It should be stored at temperatures between 0 - 8°C . The compound is sensitive to air moisture and water traces in solvents .

Safety and Hazards

The safety data sheet for arachidonic acid, a related compound, indicates that it causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Research is ongoing to promote the potential of arachidonic acid for cancer prevention and management . Additionally, Sulfo-succinimidyl arachidic acid has been used in a novel method for polyacrylamide gel preparation, which could be useful in the evaluation of cell-ECM mechanical interactions .

Biochemical Analysis

Biochemical Properties

It is known that Sulfo-succinimidyl esters of long-chain fatty acids can inhibit fatty acid translocase (FAT/CD36)-mediated cellular fatty acid uptake . This suggests that Sulfo-succinimidyl arachidic acid may interact with enzymes and proteins involved in fatty acid transport.

Cellular Effects

Sulfo-succinimidyl esters of long-chain fatty acids, such as this compound, have been found to inhibit the uptake of long-chain fatty acids into various cell types, including rat adipocytes, type II pneumocytes, and cardiac myocytes . This indicates that this compound may influence cell function by modulating fatty acid transport and metabolism.

Molecular Mechanism

It is known that Sulfo-succinimidyl esters can specifically bind to the 88 kDa plasmalemmal fatty acid transporter FAT, a rat homologue of human CD36, resulting in an arrest of the transport function of this protein . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and potential inhibition of enzyme activity.

Temporal Effects in Laboratory Settings

It is known that Sulfo-succinimidyl esters of long-chain fatty acids can inhibit fatty acid uptake into cells , suggesting that this compound may have similar effects over time.

Metabolic Pathways

This compound is likely involved in the metabolic pathways of fatty acids, given that Sulfo-succinimidyl esters of long-chain fatty acids can inhibit fatty acid translocase (FAT/CD36)-mediated cellular fatty acid uptake

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via fatty acid transporters, given that Sulfo-succinimidyl esters of long-chain fatty acids can inhibit fatty acid translocase (FAT/CD36)-mediated cellular fatty acid uptake .

properties

IUPAC Name

1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6-,10-9-,13-12-,16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCZUXHPKJRLNX-DOFZRALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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